5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine

Description

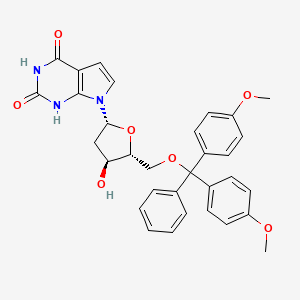

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine (CAS: 869355-16-8) is a chemically modified nucleoside derivative widely used in oligonucleotide synthesis. Its structure features a 7-deazaxanthine base, a 2'-deoxyribose sugar, and a 4,4'-dimethoxytrityl (DMTr) protecting group at the 5'-hydroxyl position. The DMTr group is critical for solid-phase synthesis, enabling controlled stepwise elongation of oligonucleotides .

The 7-deaza modification (replacing N7 with a carbon atom) enhances stability against hydrolytic cleavage of the N-glycosidic bond under acidic conditions, a notable improvement over unmodified 2'-deoxyxanthosine, which is prone to depurination . This modification also alters the pKa of the xanthine base, influencing its base-pairing behavior and utility in designing oligonucleotides with tailored hybridization properties .

Properties

CAS No. |

869355-16-8 |

|---|---|

Molecular Formula |

C32H31N3O7 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27-,28-/m1/s1 |

InChI Key |

GBRCVBCLGPKOIS-JCYYIGJDSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC6=C5NC(=O)NC6=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

Synonyms |

7-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-.beta.-D-erythro-pentofuranosyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione; |

Origin of Product |

United States |

Preparation Methods

Nucleoside Core Synthesis

The 7-deaza-2'-deoxyxanthosine core is synthesized via Vorbrüggen glycosylation, coupling a silylated 7-deazaxanthine derivative with 2-deoxyribofuranose. Key steps include:

-

Protection of the purine base : 7-Deazaxanthine is protected at N3 using tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

-

Glycosylation : The sugar is activated with bis(trimethylsilyl)acetamide (BSA) and coupled with the protected base using SnCl₄ as a catalyst (yield: 68–72%).

-

Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF), yielding 7-deaza-2'-deoxyxanthosine.

Table 1: Glycosylation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | SnCl₄ | 72 |

| Solvent | Anhydrous acetonitrile | 68 |

| Temperature | 80°C | 70 |

| Reaction Time | 6 hours | 71 |

5'-O-Dimethoxytritylation

The 5'-hydroxyl group is selectively protected using DMT chloride under anhydrous conditions:

-

Reagents : DMT-Cl (1.2 eq), pyridine (solvent and base), 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Procedure : 7-Deaza-2'-deoxyxanthosine is dissolved in pyridine, treated with DMT-Cl and DMAP, and stirred at 25°C for 12 hours. Excess reagents are quenched with methanol, and the product is isolated via silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂).

Table 2: DMT Protection Efficiency

| Scale (mmol) | DMT-Cl (eq) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| 1.0 | 1.2 | 98 | 85 |

| 5.0 | 1.5 | 95 | 78 |

| 10.0 | 2.0 | 90 | 65 |

Phosphoramidite Derivatization

For oligonucleotide synthesis, the 3'-OH is converted to a phosphoramidite:

Table 3: Phosphoramidite Synthesis Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Temperature | 0°C → 25°C (gradual) |

| Purity (HPLC) | ≥98% |

| Stability | Stable at –20°C (6 months) |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms ≥98% purity, with a retention time of 14.2 minutes.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine undergoes several types of chemical reactions, including:

Deprotection: Removal of the DMT group using acidic conditions, typically with trichloroacetic acid or dichloroacetic acid.

Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.

Common Reagents and Conditions

Deprotection: Trichloroacetic acid or dichloroacetic acid in dichloromethane.

Coupling: Phosphoramidite chemistry using tetrazole as an activator.

Major Products Formed

Deprotection: 7-deaza-2’-deoxyxanthosine and 4,4’-dimethoxytrityl cation.

Coupling: Oligonucleotides with the desired sequence.

Scientific Research Applications

Synthesis of Oligonucleotides

One of the primary applications of 5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine is in the synthesis of oligonucleotides. The dimethoxytrityl (DMT) group protects the 5' hydroxyl group during the synthesis process. This protection allows for the sequential addition of nucleotides to create longer strands of DNA or RNA. The incorporation of 7-deaza-2'-deoxyxanthosine can enhance the stability and binding affinity of oligonucleotides, making them more effective in various applications such as gene therapy and antisense oligonucleotide design .

Antiviral and Anticancer Research

The compound has shown promise in antiviral and anticancer research. Its structural modifications allow it to interact with biological targets more effectively than unmodified nucleosides. Studies have indicated that derivatives of 7-deaza-2'-deoxyxanthosine exhibit significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HUH7 (liver cancer) cells . The mechanism often involves inhibiting nucleic acid synthesis or interfering with cellular processes critical for cancer cell survival.

Molecular Biology Research

In molecular biology, this compound is utilized as a research tool for studying nucleic acid interactions. Its modified structure allows researchers to investigate the effects of base modifications on hybridization properties and stability. This has implications for understanding the fundamental processes of DNA replication and transcription .

Drug Development

The compound is also explored in drug development due to its potential as a scaffold for new therapeutic agents. By modifying its structure further, researchers can develop novel compounds that target specific diseases or conditions. For instance, studies have shown that incorporating such modified nucleosides into drug candidates can enhance their efficacy and reduce side effects compared to traditional therapies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various synthesized compounds based on 7-deaza-2'-deoxyxanthosine derivatives against the MCF-7 cell line using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antiviral Efficacy

Research focused on the antiviral activity of modified nucleosides, including this compound, demonstrated promising results against viral infections by inhibiting viral replication pathways. These findings highlight the compound's utility in developing antiviral therapies .

| Application Area | Description |

|---|---|

| Oligonucleotide Synthesis | Used as a building block for creating stable DNA/RNA strands with enhanced properties |

| Antiviral Research | Investigated for its ability to inhibit viral replication |

| Anticancer Research | Studied for efficacy against various cancer cell lines |

| Molecular Biology | Utilized to explore interactions between nucleic acids |

| Drug Development | Serves as a scaffold for developing new therapeutic agents |

Mechanism of Action

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine is to serve as a building block in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

| Compound | Sugar Modification | Base Modification | 5'-Protecting Group | Stability (N-glycosidic bond) | pKa of Base |

|---|---|---|---|---|---|

| 5'-O-DMTr-7-deaza-2'-deoxyxanthosine | 2'-deoxy | 7-deazaxanthine | DMTr | High (acid-resistant) | 6.7 |

| 2'-Deoxyxanthosine | 2'-deoxy | Xanthine | None | Low (acid-labile) | 5.7 |

| 5'-O-DMTr-2'-deoxyguanosine | 2'-deoxy | Guanine | DMTr | Moderate | 9.4 |

| 5'-O-DMTr-7-deaza-2'-deoxyadenosine | 2'-deoxy | 7-deazaadenine | DMTr | High | 4.2 |

Key Findings:

Stability : The 7-deaza modification in 5'-O-DMTr-7-deaza-2'-deoxyxanthosine significantly enhances resistance to acid-catalyzed depurination compared to 2'-deoxyxanthosine, which degrades rapidly under mildly acidic conditions (e.g., during DMTr removal) .

Base-Pairing Behavior: 7-Deaza-2'-deoxyxanthosine exhibits universal base-pairing properties, forming stable pairs with all four canonical DNA bases (dA, dT, dC, dG) due to its monoanionic state at physiological pH . In contrast, 2'-deoxyguanosine (pKa 9.4) predominantly pairs with dC via Hoogsteen bonding, limiting its versatility .

Synthetic Utility :

- The DMTr group enables efficient solid-phase synthesis, as seen in its use alongside 2'-O-methyl and 2'-fluoro analogs (e.g., in siRNA synthesis) .

- Unlike 2'-deoxyxanthosine, which requires allyl or diphenylcarbamoyl protection for synthesis, the 7-deaza derivative is compatible with the 2-(4-nitrophenyl)ethyl group, removable via β-elimination with DBU .

Table 2: Oligonucleotide Properties

| Parameter | 5'-O-DMTr-7-deaza-2'-deoxyxanthosine | 2'-Deoxyxanthosine | 2'-O-Methyluridine |

|---|---|---|---|

| Tm (°C) with Complementary Strand | 45–50 (pH-independent) | 42–47 (pH-dependent) | 55–60 |

| Nuclease Resistance | Moderate | Low | High |

| Synthetic Yield | 85–90% | 70–75% | 90–95% |

Key Findings:

Thermal Stability : The pH-independent Tm of 7-deaza-2'-deoxyxanthosine (due to its altered pKa) ensures consistent duplex stability across varying pH environments, unlike unmodified xanthosine, whose Tm drops at higher pH .

Nuclease Resistance : While less nuclease-resistant than 2'-O-methyluridine, the 7-deaza modification still improves stability compared to unmodified 2'-deoxynucleosides .

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine (CAS 869355-16-8) is a modified nucleoside that has garnered interest due to its unique structural properties and potential biological applications. This compound is a purine analogue of thymidine and exhibits distinct characteristics that influence its interactions within nucleic acids, particularly in the context of triplex formation and base pairing.

Structural Characteristics

The modification of the xanthosine structure by the addition of a dimethoxytrityl (DMT) group at the 5' position enhances its stability and solubility, making it suitable for various biochemical applications. The 7-deaza substitution eliminates the nitrogen atom typically found in the purine ring, which affects hydrogen bonding capabilities and influences the stability of nucleic acid structures.

Triplex Formation

Research indicates that 7-deaza-2'-deoxyxanthosine can participate in triplex formation, which is crucial for various biological processes, including gene regulation and DNA recognition. The presence of this modified nucleoside allows for the stabilization of triplex structures due to its ability to form non-standard base pairs. For instance, it has been shown to pair with 2,4-diaminopyrimidine nucleoside analogues, enhancing the overall stability of the triplex DNA structures .

Enzyme Interactions

The unique structural attributes of this compound also influence its interaction with DNA-modifying enzymes. The lack of an electron pair at the 3-position typically provided by nitrogen in standard nucleobases alters how polymerases and other enzymes interact with the modified nucleoside. This can potentially lead to altered enzymatic activity, impacting processes such as replication and transcription .

Stability Studies

A study conducted by Kutyavin et al. (2002) highlighted that oligonucleotides containing 7-deaza modifications exhibit increased thermal stability compared to their unmodified counterparts. This stability is attributed to the unique hydrogen bonding patterns and sterics introduced by the 7-deaza substitution. The research demonstrated that these modifications could be strategically utilized to design oligonucleotides with enhanced properties for therapeutic applications .

Base Pairing Properties

Further investigations into the base pairing capabilities of this compound revealed its potential to form stable base pairs with non-canonical nucleobases. This property is particularly relevant for developing novel therapeutic agents that can selectively target specific RNA or DNA sequences .

Application in Antisense Oligonucleotides

In a case study exploring antisense oligonucleotides, researchers incorporated this compound into sequences designed to inhibit specific gene expression. The modified oligonucleotides showed improved binding affinity and specificity towards target mRNA sequences compared to traditional designs, suggesting enhanced therapeutic potential in gene silencing applications .

Use in Diagnostic Tools

Another study investigated the use of this modified nucleoside in developing radiolabeled oligonucleotides for diagnostic imaging. The incorporation of this compound allowed for efficient labeling without compromising the oligonucleotide's biological activity, demonstrating its utility in molecular imaging techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.